molecular formula C4H10O4 B009804 (Ethylenedioxy)dimethanol CAS No. 3586-55-8

(Ethylenedioxy)dimethanol

Cat. No.: B009804
CAS No.: 3586-55-8
M. Wt: 122.12 g/mol
InChI Key: BXGYYDRIMBPOMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylenedioxy)dimethanol can be synthesized through the reaction of ethylene glycol with paraformaldehyde under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Ethylenedioxy)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

EDDM serves as a crucial building block in organic synthesis. Its derivatives are utilized in the production of:

  • Polymers : EDDM is employed in the synthesis of polyurethanes and other polymeric materials due to its ability to enhance flexibility and durability.
  • Resins : It contributes to the formulation of resins used in coatings and adhesives, improving their performance characteristics .

Biological Applications

In biological research, EDDM is studied for its effects on cellular functions:

  • Biocide : EDDM exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, yeast, and fungi. Its mode of action involves the slow release of formaldehyde, which disrupts cellular metabolism and leads to cell death .
  • Cellular Studies : Researchers investigate EDDM's impact on biochemical pathways and enzyme inhibition, providing insights into cellular responses to formaldehyde exposure.

Medical Applications

The potential for EDDM in pharmaceutical development is being explored:

  • Drug Delivery Systems : Its properties may facilitate the design of new drug delivery mechanisms that require biocompatibility and controlled release profiles.

Preservation

EDDM is recommended for use in preserving various products:

  • Water-Based Adhesives : Effective against microbial contamination, EDDM helps maintain product integrity by preventing viscosity loss, gassing, discoloration, and other adverse effects associated with microbial growth .
  • Paints and Coatings : It is utilized in water-based decorative paints and coatings to prevent spoilage organisms from degrading product quality during storage .

Metalworking Fluids

In metalworking applications, EDDM acts as a preservative in water-based fluids, providing protection against microbial growth while maintaining pH neutrality. This characteristic makes it suitable for various industrial processes .

Case Studies

Application AreaDescriptionStudy Reference
Water-Based Adhesives EDDM prevents microbial contamination in adhesives used in construction.Ataman Chemicals
Polymer Emulsions Utilized to enhance stability and performance of polymer emulsions.PubChem
Paint Preservation Demonstrated efficacy against spoilage organisms in decorative paints.Ataman Chemicals
Metalworking Fluids Effective biocide that maintains fluid integrity during machining processes.Sinobiochemistry

Mechanism of Action

(Ethylenedioxy)dimethanol exerts its effects through the release of formaldehyde upon hydrolysis . This formaldehyde can then interact with various molecular targets, including proteins and nucleic acids, leading to a range of biochemical effects. The compound’s ability to release formaldehyde makes it effective as a biocide, inhibiting the growth of bacteria, mold, and yeast .

Comparison with Similar Compounds

Uniqueness: (Ethylenedioxy)dimethanol is unique due to its dual methylene dioxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities.

Biological Activity

(Ethylenedioxy)dimethanol (EDDM), with the chemical formula C6_6H14_{14}O3_3 and CAS number 3586-55-8, is a versatile compound widely recognized for its biological activity, particularly as a biocide. This article delves into its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies that highlight its efficacy and safety profile.

Target of Action
EDDM is primarily utilized as a biocide due to its ability to release formaldehyde upon hydrolysis. This property renders it effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae .

Mode of Action
The mode of action involves the release of formaldehyde, which interacts with cellular components. Formaldehyde can cross-link proteins and nucleic acids, leading to disrupted cellular functions and ultimately cell death. This mechanism is critical in its application across various industries, including water treatment, paints, coatings, and personal care products .

Biochemical Pathways

Cellular Effects
The biochemical impact of EDDM is largely attributed to formaldehyde's effects on cellular structures. It can inhibit enzymatic activities and alter gene expression by modifying DNA and protein structures. This disruption can lead to significant changes in cellular metabolism and signaling pathways .

Pharmacokinetics
At neutral pH (7.0) and 20 °C, a 1% solution of EDDM exhibits a hydrolysis half-life of approximately 6 minutes. This rapid hydrolysis indicates that EDDM can quickly release formaldehyde upon exposure to biological environments, enhancing its biocidal efficacy .

Safety Profile

Toxicological Studies
Toxicological assessments indicate that EDDM is irritating to the skin and corrosive to the eyes in animal models. In rats, exposure to high doses has resulted in significant physiological responses such as piloerection and increased salivation . Notably, there is a lack of comprehensive studies specifically examining the carcinogenic potential of EDDM; however, it has been categorized similarly to formaldehyde due to its chemical behavior .

Case Studies

  • Antimicrobial Efficacy
    A study demonstrated that EDDM effectively inhibited bacterial growth in water treatment applications. The compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it suitable for diverse applications in industrial settings .
  • Environmental Impact
    Research highlighted the environmental persistence of biocides like EDDM. While effective in microbial control, concerns regarding their potential accumulation in ecosystems necessitate careful management practices during application to minimize ecological risks .
  • Mutagenicity Testing
    In mutagenicity tests using Salmonella typhimurium, EDDM exhibited mutagenic effects after metabolic activation. This finding raises considerations for safety evaluations in products containing EDDM as an active ingredient .

Summary Table: Key Properties of this compound

PropertyDetails
Chemical FormulaC6_6H14_{14}O3_3
CAS Number3586-55-8
Hydrolysis Half-life6 minutes at pH 7.0
Primary ActionBiocidal (releases formaldehyde)
Cellular ImpactDisruption of proteins/DNA
ToxicitySkin irritant; eye corrosive
Antimicrobial SpectrumBroad (bacteria, fungi, algae)

Q & A

Basic Research Questions

Q. How can (Ethylenedioxy)dimethanol be identified and characterized in laboratory settings?

  • Methodological Answer : this compound (CAS 3586-55-8) can be identified via its molecular formula (C₄H₁₀O₄) and structural features, including its ethylene-dioxy backbone and terminal hydroxymethyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming its structure, as demonstrated in studies analyzing its composition in water mixtures . Additionally, hydrolysis studies reveal its rapid decomposition to formaldehyde and ethylene glycol at neutral pH, which can be monitored via High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. What are the key physicochemical properties of this compound relevant to its stability in aqueous solutions?

  • Methodological Answer : The compound’s stability is pH-dependent. At pH 7.0 and 20°C, a 1% solution has a hydrolysis half-life of 6 minutes, releasing formaldehyde and ethylene glycol. Researchers must account for this instability when designing experiments by using buffered solutions or low-temperature storage. Kinetic studies by the Fraunhofer Institute utilized pH-adjusted aqueous systems to quantify hydrolysis rates, providing a framework for replicating these conditions .

Q. What precautions are necessary when handling this compound in research environments?

  • Methodological Answer : Due to its skin irritation and eye corrosion risks (observed in rabbit studies), personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. The MAK Commission recommends a workplace exposure limit (MAK value) of 0.15 ml/m³, derived from its formaldehyde-release mechanism. Ventilation systems should be optimized to prevent inhalation exposure, and spill protocols must address rapid hydrolysis to avoid formaldehyde accumulation .

Advanced Research Questions

Q. How can researchers design experiments to study the hydrolysis kinetics of this compound under varying physiological conditions?

  • Methodological Answer : Hydrolysis kinetics can be modeled using pH-controlled in vitro systems. For example, ITEM’s 2009 study adjusted pH levels (3–9) and temperatures (20–37°C) to simulate physiological environments. Real-time formaldehyde release was quantified via colorimetric assays (e.g., Nash reagent) or fluorometric detection. Researchers should incorporate pseudo-first-order kinetics models to estimate rate constants and validate findings against NMR data .

Q. What methodological approaches are recommended to resolve contradictions between predicted and observed formaldehyde release from this compound in biological systems?

  • Methodological Answer : Discrepancies arise from assumptions of stoichiometric formaldehyde release (2 molecules per this compound). To address this, tandem analytical techniques—such as headspace GC-MS for volatile formaldehyde and LC-MS for residual ethylene glycol—are essential. Comparative studies with isotopic labeling (e.g., deuterated formaldehyde) can track hydrolysis pathways in cell cultures or ex vivo lung models, as suggested by the MAK Commission’s analogy to formaldehyde toxicology .

Q. What are the current gaps in understanding the long-term carcinogenic potential of this compound, and how can these be addressed experimentally?

  • Methodological Answer : No direct carcinogenicity studies exist for this compound, though it is classified analogously to formaldehyde (Carcinogen Category 4). To fill this gap, chronic inhalation studies in rodent models, mirroring formaldehyde protocols (e.g., 2-year exposures at MAK-derived concentrations), are needed. Biomarkers such as DNA-protein crosslinks in nasal epithelia should be assessed. Additionally, in vitro micronucleus assays can evaluate germ cell mutagenicity, as proposed in regulatory dossiers .

Properties

IUPAC Name

2-(hydroxymethoxy)ethoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYYDRIMBPOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCO)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041225
Record name 1,2-Bis[hydroxymethoxy]ethane
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-55-8
Record name (Ethylenedioxy)dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylol glycol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis[hydroxymethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylenedioxy)dimethanol
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Record name DIMETHYLOL GLYCOL
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Synthesis routes and methods

Procedure details

4.0 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base is dissolved in 60 mL methanol at 50° C. 1.05 equivalent (688.7 μL) of hydrochloric acid is added as a solution in 2 mL of methanol. The solution is let stand for 60 minutes at 50° C. The solution is cooled down to 42° C. and kept at this temperature for 15 minutes. A suspension of 4 mg of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride in methanol (40 mg)/water (0.4 mg) homogenized for 10 seconds in an ultrasonic bath is added. The suspension is let stand for 2.5 hours at 42° C., then cooled down in 7 hours at 20° C. The suspension remains at 20° C. for 56 hours. The suspension is not filtrated before analysis. The dimethanol solvate form SB of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is obtained.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
688.7 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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